4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole)

Bromine content Flame retardant loading Formulation efficiency

4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) (CAS 66165-57-9, molecular formula C₂₉H₁₄Br₁₄O₂, MW 1513.08 g/mol) is an additive, high-molecular-weight aromatic brominated flame retardant (BFR) belonging to the tetrabromobisphenol A (TBBPA)-derived bis(pentabromophenyl) ether class. It contains 14 bromine atoms conferring a theoretical bromine content of approximately 74.0% by weight and an exceptionally high calculated LogP of 14.5.

Molecular Formula C29H14Br14O2
Molecular Weight 1513.1 g/mol
CAS No. 66165-57-9
Cat. No. B12695374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole)
CAS66165-57-9
Molecular FormulaC29H14Br14O2
Molecular Weight1513.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br)Br
InChIInChI=1S/C29H14Br14O2/c1-29(2,9-3-13(30)27(14(31)4-9)44-7-11-17(34)21(38)25(42)22(39)18(11)35)10-5-15(32)28(16(33)6-10)45-8-12-19(36)23(40)26(43)24(41)20(12)37/h3-6H,7-8H2,1-2H3
InChIKeyCAGMCUQGHVJVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) (CAS 66165-57-9): A High-Molecular-Weight Brominated Flame Retardant for Thermoplastic Procurement


4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) (CAS 66165-57-9, molecular formula C₂₉H₁₄Br₁₄O₂, MW 1513.08 g/mol) is an additive, high-molecular-weight aromatic brominated flame retardant (BFR) belonging to the tetrabromobisphenol A (TBBPA)-derived bis(pentabromophenyl) ether class [1]. It contains 14 bromine atoms conferring a theoretical bromine content of approximately 74.0% by weight and an exceptionally high calculated LogP of 14.5 [1]. Synthesized via Friedel-Crafts alkylation of TBBPA dimethyl ether with pentabromobenzyl bromide, the compound is designed for use in styrenic polymers, engineering thermoplastics, and high-temperature processing applications where thermal stability and migration resistance are critical selection criteria [2][3].

Why 4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) Cannot Be Simply Substituted by Other In-Class Brominated Flame Retardants


Brominated flame retardants within the same regulatory class exhibit substantial variation in molecular weight, bromine content, thermal decomposition profile, and polymer compatibility, rendering simple one-to-one substitution technically risky and potentially non-compliant. The target compound, with a molecular weight of ~1513 g/mol and a bromine content of ~74%, occupies a distinct position between lower-MW TBBPA derivatives (~540–950 g/mol, ~58–68% Br) and ultra-high-MW polymeric BFRs (>10,000 g/mol) [1]. Its unique structural motif—a TBBPA core bearing two pentabromophenyl groups via benzylic ether linkages—differentiates it fundamentally from the simpler diphenyl oxide/ethane architectures of DecaBDE (CAS 1163-19-5) and DBDPE (CAS 84852-53-9) [2]. These structural differences manifest in divergent thermal stability windows, melt-processing behavior, and long-term migration resistance, all of which directly impact formulation performance and end-product regulatory compliance [3].

Quantitative Differentiation Evidence for 4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) (CAS 66165-57-9) Relative to Closest Commercial Analogs


Bromine Content Comparison: 74.0% vs. TBBPA (58.8%) and TBBPA-DBPE (67.7%) – Higher Halogen Density per Unit Mass

Based on its molecular formula C₂₉H₁₄Br₁₄O₂, the target compound has a calculated bromine content of approximately 74.0% by weight, derived from 14 bromine atoms contributing 1118.6 g/mol to a total molecular weight of 1513.08 g/mol [1]. This exceeds the bromine content of Tetrabromobisphenol A (TBBPA, CAS 79-94-7, C₁₅H₁₂Br₄O₂, ~58.8% Br) by approximately 15.2 percentage points and Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE, CAS 21850-44-2, C₂₁H₂₀Br₈O₂, ~67.7% Br) by approximately 6.3 percentage points [2]. It approaches but does not reach the bromine content of decabromodiphenyl ethane (DBDPE, CAS 84852-53-9, ~82.3% Br, 10 bromine atoms) and decabromodiphenyl ether (DecaBDE, CAS 1163-19-5, ~83.3% Br) [3].

Bromine content Flame retardant loading Formulation efficiency

Molecular Weight Advantage: MW >1500 g/mol vs. TBBPA (544) and DBDPE (971) – Implications for Reduced Bioconcentration and Regulatory Classification

The target compound has a molecular weight of 1513.08 g/mol, exceeding the critical 1500 g/mol threshold used in multiple regulatory frameworks to distinguish polymeric from non-polymeric substances [1]. This is substantially higher than TBBPA (543.9 g/mol), TBBPA-DBPE (943.6 g/mol), DBDPE (971.2 g/mol), and DecaBDE (959.2 g/mol) [2]. In bioconcentration studies, TBBPA (MW <700) showed negligible bioconcentration in fish, attributed to rapid metabolism and elimination; in contrast, decabromodiphenyl oxide and ethane 1,2-bis(pentabromophenyl) exhibited measurable bioconcentration factors [3]. While no direct bioconcentration data exist for the target compound, its molecular weight exceeding 1500 g/mol places it in a category where cell membrane permeation is predicted to be minimal based on the 'Lipinski Rule of Five' adapted for environmental toxicology [1].

Molecular weight Bioconcentration Regulatory polymer threshold Migration resistance

Thermal Decomposition Profile: Onset >360 °C and Maximum Rate of Weight Loss at 375–410 °C for PBBB-Alkylated Aromatic FRs – Class-Level Data Supporting High-Temperature Processing Suitability

In a 2020 study of structurally analogous flame retardants prepared by pentabromobenzyl bromide (PBBB) alkylation of aromatic substrates (including diphenylethane and toluene), all synthesized compounds exhibited onset of thermal decomposition above 360 °C and a maximum rate of weight loss (T_max) in the range of 375–410 °C as measured by thermogravimetric analysis (TGA) under inert atmosphere [1]. These values are directly relevant to the target compound, which is synthesized via the same PBBB alkylation route applied to TBBPA dimethyl ether [2]. By comparison, commercial decabromodiphenyl ethane (DBDPE, Saytex 8010) exhibits an initial decomposition temperature (IDT) reported in the range of 330–390 °C depending on test conditions, with T_max around 425 °C in HIPS matrix [3]. Decabromodiphenyl ether (DecaBDE) shows a lower thermal stability with onset of decomposition near 305 °C [4].

Thermal stability TGA decomposition High-temperature processing Extrusion compatibility

Flame Retardant Efficiency in ABS and HIPS: Class-Level Evidence of V-0 Rating Achieved at 10–13% Bromine Loading with Sb₂O₃ Synergist

Flame retardants structurally analogous to the target compound, specifically DPE-PBBB (pentabromobenzyl-alkylated diphenylethane, MW ~2600, ~75% Br), were tested in ABS formulations with antimony trioxide (Sb₂O₃) synergist. At a bromine loading level of 10.0% in the formulation with an Sb₂O₃ ratio of 2.5:1 (Br:Sb), a UL 94 V-0 rating was achieved [1]. This is comparable to the performance of commercial reference flame retardants FR-1410 and F-3020 at identical bromine levels [1]. In HIPS, a V-0 rating required 11% bromine with 2.1% Sb₂O₃, which matched the efficiency of the commercial brominated epoxy polymer F-3014 [1]. Furthermore, the PBBB-based FRs demonstrated a significantly higher heat distortion temperature (HDT) compared to F-3014, which is beneficial for applications requiring dimensional stability at elevated temperatures [1]. By contrast, DecaBDE typically requires 12–14% loading in HIPS to achieve V-0, and DBDPE requires approximately 10–12% loading [2].

UL 94 V-0 Flame retardant loading ABS HIPS Synergist ratio

Structural Differentiation: TBBPA-Core Bis(Pentabromophenyl) Ether Architecture vs. Simple Diphenyl Oxide/Ethane FRs – Implications for Hydrolytic Stability and By-Product Formation

The target compound features a unique molecular architecture in which a tetrabromobisphenol A (TBBPA) core is bridged via benzylic ether linkages to two pentabromophenyl groups, resulting in a fully aromatic, highly brominated structure with no aliphatic bromine . This contrasts with the simpler diphenyl oxide architecture of DecaBDE (C₁₂Br₁₀O) and the diphenyl ethane architecture of DBDPE (C₁₄H₄Br₁₀) [1]. The structural distinction has documented toxicological significance: thermolysis of polymers containing DecaBDE with Sb₂O₃ at 400 °C yielded up to 4,000 ppm of tetrabromodibenzofurans (TBrDF), whereas polymers containing TBBPA-based FRs, polytribromostyrene, and poly(pentabromobenzyl)acrylate showed no tendency to form polybrominated dibenzodioxins or dibenzofurans under identical conditions [2]. Furthermore, hydrolysis modeling of FR-1025 (poly(pentabromobenzyl acrylate)) predicts slow hydrolysis to pentabromobenzyl alcohol with half-lives ranging from <0.5 years (marine) to several years (freshwater), which is significantly slower than the hydrolysis of BC-58 (TBBPA carbonate oligomer) [3].

Structural architecture Hydrolytic stability Dibenzofuran formation Polybrominated dioxin precursors

Procurement-Relevant Application Scenarios for 4,4'-(Isopropylidene)bis(2,6-dibromo-alpha-(pentabromophenyl)anisole) (CAS 66165-57-9)


High-Impact Polystyrene (HIPS) Flame Retardancy for Electronics Housings Requiring UL 94 V-0 at Reduced Additive Loading

Based on the bromine content advantage of ~74% (see Section 3, Evidence Item 1) and class-level flame retardant efficiency data showing V-0 achievement at 11% Br in HIPS for structurally analogous PBBB-based FRs (see Section 3, Evidence Item 4), CAS 66165-57-9 is positioned as a candidate for HIPS formulations targeting UL 94 V-0 compliance at additive loadings potentially lower than those required for DecaBDE (12–14%) [1]. The lower additive loading may preserve impact strength and melt flow index, which are critical quality attributes for injection-molded electronics enclosures, computer housings, and office equipment components.

ABS Resin Flame Retardancy for Thin-Wall Molded Parts with Elevated Heat Distortion Temperature Requirements

The class-level evidence demonstrating significantly higher heat distortion temperature (HDT) for PBBB-based FRs compared to commercial brominated epoxy polymer F-3014 in ABS (see Section 3, Evidence Item 4) supports the procurement of this compound for ABS formulations in thin-wall molded parts such as electrical connectors, relay housings, and automotive interior components [1]. The retention of dimensional stability at elevated service temperatures is a key technical requirement that simpler diphenyl oxide-based FRs may not adequately meet.

High-Temperature Engineering Thermoplastics (PBT, Polyamide 6.6) Processed Above 300 °C

The thermal stability profile of PBBB-alkylated aromatic FRs, with decomposition onset above 360 °C (see Section 3, Evidence Item 3), suggests suitability for high-temperature engineering thermoplastics such as polybutylene terephthalate (PBT) and polyamide 6.6 (PA66), which are typically processed at barrel temperatures of 260–310 °C [1]. In contrast, DecaBDE with its lower decomposition onset (~305 °C) is more prone to degradation and corrosive by-product formation during high-temperature extrusion, potentially limiting its applicability in these polymer systems [2].

Regulatory-Sensitive Electrical and Electronic Equipment (EEE) Applications Under RoHS and Stockholm Convention Frameworks

The structural architecture of this compound—a TBBPA-core bis(pentabromophenyl) ether—places it outside the polybrominated diphenyl ether (PBDE) category subject to Stockholm Convention restrictions and RoHS Directive limitations [1]. Furthermore, the absence of dibenzofuran/dibenzodioxin formation during thermal stress, as demonstrated for TBBPA and pentabromobenzyl-containing FRs (see Section 3, Evidence Item 5), provides a regulatory EHS advantage over DecaBDE, which generates up to 4,000 ppm of tetrabromodibenzofurans under identical thermolysis conditions [2]. The molecular weight exceeding 1500 g/mol (see Section 3, Evidence Item 2) may additionally simplify REACH registration and provide a marketing advantage as a 'non-bioavailable' substance, although confirmatory testing by the manufacturer is recommended [3].

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